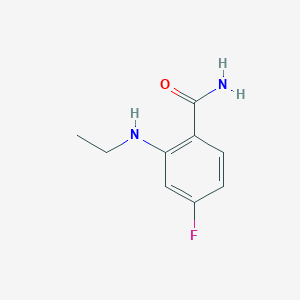

2-(Ethylamino)-4-fluorobenzamide

Description

Significance of Benzamide (B126) Core Structures in Drug Discovery

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in drug discovery. wikipedia.org This core is present in a wide array of approved drugs and clinical candidates, highlighting its versatility and favorable pharmacological properties. mdpi.comnih.gov The amide bond is a critical feature, capable of forming hydrogen bonds with biological targets, a key interaction for molecular recognition and binding affinity. mdpi.com Furthermore, the aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its therapeutic profile. mdpi.com Numerous benzamide derivatives have been developed as multi-targeted agents, for instance, exhibiting inhibitory effects on enzymes like acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease. mdpi.com

Overview of Fluorobenzamide Derivatives in Pharmaceutical Research

The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a widespread and successful approach in medicinal chemistry. nih.govmdpi.com Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target. nih.govchemimpex.com Consequently, fluorobenzamide derivatives, which combine the benefits of the benzamide core with the advantageous properties of fluorine, have garnered significant attention in pharmaceutical research. mdpi.comchemimpex.commdpi.com The strategic placement of fluorine atoms on the benzamide scaffold can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-8-5-6(10)3-4-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOFGZGZXANFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 2 Ethylamino 4 Fluorobenzamide

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a central benzamide (B126) core. An ethylamino group (-NHCH₂CH₃) is attached to the second carbon atom (ortho-position) of the benzene (B151609) ring relative to the carboxamide group, and a fluorine atom (-F) is located at the fourth carbon atom (para-position). evitachem.com The chemical formula for this compound is C₉H₁₁FN₂O. evitachem.com

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, these properties are influenced by its constituent functional groups.

| Property | Value |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid (form may vary) |

| Water Solubility | Slightly soluble |

| Melting Point | Not consistently reported |

| pKa | Not consistently reported |

| LogP | Not consistently reported |

| Data sourced from available chemical databases and may vary depending on the experimental conditions. evitachem.com |

The presence of the fluorine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. The ethylamino and amide groups provide sites for hydrogen bonding, influencing its solubility and interactions with biological macromolecules.

Derivatization and Analog Development Strategies

Chemical Modifications of the Phenyl Ring

The phenyl ring of 2-(Ethylamino)-4-fluorobenzamide offers multiple positions for substitution, each capable of significantly altering the molecule's characteristics.

The fluorine atom at the C4-position is a critical feature, influencing the compound's electronic properties, lipophilicity, and metabolic stability. The introduction of additional substituents onto the aromatic ring can modulate the properties of the C-F bond. Electron-withdrawing groups placed elsewhere on the ring can enhance the inductive effect of the fluorine, while electron-donating groups may counteract it to some extent. libretexts.org

In related phenylboronic compounds, it has been demonstrated that introducing fluorine substituents enhances the Lewis acidity of the boron atom, with the effect being dependent on the position and number of fluorine atoms. researchgate.net While a direct parallel, this illustrates that the electronic nature of the aromatic ring is finely tunable by fluorination patterns. For instance, in a study of fluorinated benzamides, the relative orientation of the amide group and aromatic rings was influenced by intramolecular contacts with ortho-fluorine atoms. nih.gov

The electronic effects of substituents on an aromatic ring can be broadly categorized as inductive and resonance effects. libretexts.org Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, generally decrease the electron density of the aromatic ring, which can affect its interaction with biological targets. Conversely, electron-donating groups, like methoxy (B1213986) (OCH₃) or alkyl groups, increase the ring's electron density. libretexts.org

Research on substituted phenyl benzoates has shown that electronic effects can be transmitted across the molecule, with substituents on one aromatic ring influencing the properties of a remote functional group. nih.gov This principle is directly applicable to the design of this compound analogs, where a substituent's effect is not merely localized.

A quantitative structure-activity relationship (QSAR) study on a series of 2-aminobenzamide (B116534) derivatives revealed that analgesic potency was a function of the octanol-water partition coefficient (lipophilicity), which is heavily influenced by the nature of the aromatic substituents. nih.gov

Table 1: Effect of Aromatic Ring Substituents on the Properties of Benzamide (B126) Analogs

| Substituent (Position) | Observed Effect | Reference Compound Class |

|---|---|---|

| Electron-withdrawing groups | Decrease ring reactivity toward electrophilic attack. | Substituted Benzenes |

| Electron-donating groups | Increase ring reactivity toward electrophilic attack. | Substituted Benzenes |

| Halogens (e.g., Cl, Br) | Can increase lipophilicity. | 2-Aminobenzamides |

This table is illustrative, based on general principles and findings from related compound classes.

Modifications at the Amide Nitrogen

Substitution at the amide nitrogen can lead to secondary or tertiary amides. Replacing the amide hydrogen with an alkyl or aryl group can prevent it from acting as a hydrogen bond donor, a modification that can be critical for receptor binding. Furthermore, attaching two electronegative atoms to the amide nitrogen, creating what are known as anomeric amides, can drastically reduce resonance and lead to a pyramidal nitrogen geometry. nih.gov This significant structural change can dramatically alter the compound's reactivity and biological profile. Recent advancements have explored the use of anomeric amides as reagents for skeletal editing, such as the deletion of nitrogen atoms from secondary amines. d-nb.info

In the context of developing analogs, N-alkylation or N-arylation can be achieved through various synthetic methods. For instance, nickel-catalyzed C-H/N-H annulation of secondary benzamides with alkynes has been used to synthesize isoquinolinone derivatives, demonstrating a versatile method for modifying the amide nitrogen environment. researchgate.net

Table 2: Potential Modifications at the Amide Nitrogen and Their Consequences

| Modification | Potential Consequence | Relevant Chemistry |

|---|---|---|

| N-Alkylation/N-Arylation | Loss of H-bond donor capability; altered steric profile. | Standard amide synthesis, transition-metal catalysis. |

| Formation of anomeric amide | Pyramidalization of nitrogen; reduced resonance. | Substitution with heteroatoms. |

Diversification of the Ethylamino Side Chain

Studies on other classes of molecules have shown that the length of an alkyl side chain can significantly influence the solid-state packing and crystalline phase of organic semiconductors, which in turn affects their electronic properties. rsc.org While a different application, this highlights the profound impact of side-chain length on molecular organization.

In the context of bioactive molecules, restricting the conformation of a flexible side chain by incorporating it into a ring system is a common strategy to enhance binding affinity and selectivity. For example, in a series of tryptamine (B22526) derivatives, restricting the ethylamino side chain led to a shift in receptor selectivity.

Postsynthetic modification of peptide side chains, such as the chemoselective N-alkylation of lysine, provides a template for how similar modifications could be applied to the ethylamino group, allowing for the introduction of diverse functionalities. nih.gov

Table 3: Strategies for Ethylamino Side Chain Diversification

| Modification Strategy | Example | Potential Impact |

|---|---|---|

| Chain Length Variation | Methylamino, Propylamino, Butylamino | Altered lipophilicity and steric bulk. |

| Branching | Isopropylamino, sec-Butylamino | Increased steric hindrance, potential for chiral centers. |

| Cyclization | Azetidinyl, Pyrrolidinyl, Piperidinyl | Conformational restriction, altered basicity. |

Rational Design Principles for Analog Generation

The development of novel analogs of this compound is increasingly guided by rational design principles, often aided by computational chemistry. Structure-activity relationship (SAR) studies are fundamental to this process, providing empirical data to inform subsequent design cycles. nih.gov For example, SAR studies on VEGFR-2 kinase inhibitors, which included a difluoro-carbamoyl-phenylamino moiety, guided the optimization of substituents to achieve low nanomolar potency. nih.gov

Pharmacophore modeling is another powerful tool. By identifying the key structural features essential for a desired activity—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—a pharmacophore model can be constructed. This model then serves as a template for designing new molecules that fit the required criteria. Such an approach was successfully used to discover novel benzamide-based negative allosteric modulators of nicotinic receptors. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict how a ligand will bind to a receptor's active site. Virtual screening using docking was employed in the rational design of benzamide-based anti-inflammatory agents to predict their binding mode to the COX-2 enzyme. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide detailed 3D models that correlate the structural features of molecules with their biological activity. These models can generate contour maps that highlight regions where steric bulk, or positive or negative charges, are likely to enhance or diminish activity, thereby guiding the design of more potent analogs. nih.gov

Preclinical Biological Activity Studies

In Vitro Biological Evaluations

Antimicrobial Activity Assays (e.g., anti-biofilm, anti-bacterial)

No published studies on the antimicrobial, anti-biofilm, or anti-bacterial activity of 2-(Ethylamino)-4-fluorobenzamide or its close analog N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) were identified in the reviewed literature.

Antiviral Activity Assessments (e.g., against Influenza A viruses)

There are no available research findings in the public domain concerning the antiviral activity of this compound or its analog N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) against influenza A viruses or other viral pathogens.

Antiparasitic Activity Screening (e.g., against Trypanosoma brucei)

A review of the scientific literature did not yield any studies investigating the antiparasitic activity of this compound or its analog N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) against Trypanosoma brucei or other parasites.

Enzyme Inhibition Studies

No specific enzyme inhibition studies for this compound or its analog N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) have been reported in the available scientific literature.

Receptor Binding Affinity Profiling (e.g., melanin, sigma receptors)

Studies on the analog N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) have explored its binding affinity for certain biological targets, particularly in the context of imaging malignant melanoma.

Melanin Affinity: In vitro studies have demonstrated a significant uptake of the radiolabeled analog [18F]-DAFBA by B16F1 melanoma cells. This high uptake suggests a strong affinity of the compound for melanin, a pigment abundant in melanoma cells. The retention of the compound in these cells is a key characteristic being explored for its potential use as an imaging agent.

Sigma Receptor Affinity: The binding affinity of DAFBA for sigma-1 and sigma-2 receptors has been evaluated. The results indicated no significant binding to either of these receptors in vitro. This lack of affinity is an important finding in characterizing the compound's specificity and mechanism of action, suggesting that its uptake in melanoma cells is not mediated by sigma receptors.

Interactive Data Table: In Vitro Receptor Binding of DAFBA

| Compound | Target Receptor | Cell Line | Finding |

| DAFBA | Sigma-1 | - | No significant binding |

| DAFBA | Sigma-2 | - | No significant binding |

| [18F]-DAFBA | Melanin (inferred) | B16F1 Melanoma | High uptake observed |

In Vivo Preclinical Models (Animal Studies, excluding clinical human trials)

The preclinical in vivo evaluation of the analog [18F]-DAFBA has been conducted in mouse models to assess its biodistribution and potential as a PET imaging probe for melanoma.

Biodistribution in Normal Mice: In normal ICR mice, [18F]-DAFBA showed low uptake in normal tissues, and the radioactivity was progressively eliminated over time. The rapid clearance from the blood pool is a favorable characteristic for an imaging agent, as it helps to improve the signal-to-noise ratio.

Biodistribution in Melanoma Tumor-Bearing Mice: In C57 mice with melanoma tumor xenografts, [18F]-DAFBA demonstrated a rapid and sustained uptake of radioactivity in the tumor. The uptake in the tumor reached a plateau within 30 minutes post-injection.

Tumor-to-Tissue Ratios: The combination of high tumor uptake and low accumulation in normal tissues resulted in high tumor-to-normal tissue ratios. For instance, at 180 minutes post-injection, the tumor-to-tissue ratios were significant for various organs, including the spleen, lungs, muscle, blood, and liver. The low uptake in bones indicated that the compound is resistant to in vivo defluorination.

Interactive Data Table: In Vivo Tumor Uptake of [18F]-DAFBA in C57 Mice with Melanoma

| Time Post-Injection (minutes) | Tumor Uptake (%ID/g ± SD) |

| 60 | 7.00 ± 2.76 |

| 120 | 6.57 ± 1.66 |

| 180 | 5.80 ± 0.98 |

Efficacy Assessment in Disease Models

There are no publicly available studies that have assessed the efficacy of this compound in any disease models, including but not limited to infection models. Therefore, no data on its potential therapeutic effects, dose-response relationships, or impact on disease progression in animal models can be provided.

Target Engagement Studies in Animal Systems

Similarly, no information is available regarding in vivo target engagement studies of this compound in animal systems. Research that would confirm the interaction of this compound with its intended biological target(s) within a living organism, and the subsequent physiological or pharmacological effects, has not been published.

Structure Activity Relationship Sar Investigations

Impact of Fluorine Position on Biological Potency and Selectivity

The strategic placement of fluorine atoms is a key tool in medicinal chemistry to enhance pharmacological properties. tandfonline.comtandfonline.com For benzamide-based compounds, the position of the fluorine substituent on the phenyl ring is a critical determinant of biological potency and selectivity. Research on various fluorinated compounds demonstrates that introducing fluorine can significantly alter physicochemical properties like metabolic stability and membrane permeability. tandfonline.comtandfonline.com

Specifically, the presence of a fluorine atom at the C4 position of the benzene (B151609) ring, as in 2-(Ethylamino)-4-fluorobenzamide, is often associated with enhanced biological activity. nih.gov This is attributed to several factors, including the high electronegativity of fluorine, which can influence the electron distribution of the entire molecule. tandfonline.com This can lead to more favorable interactions with protein side chains at the target site. nih.gov Furthermore, a fluorine at the para-position can block metabolic oxidation at that site, which often increases the compound's in vivo half-life and effectiveness. nih.gov Studies on related classes of compounds, such as benzothiazoles, have shown that placing a fluoro group at the 4-position enhances potency, whereas placing it at the 3-position can lead to a loss of activity. nih.gov

Role of the Ethylamino Group in Biological Interactions

The ethylamino group at the C2 position of the benzamide (B126) ring is crucial for the molecule's interaction with its biological targets. This group can participate in vital binding events, such as forming hydrogen bonds and engaging in hydrophobic interactions within the active site of a receptor or enzyme. The amide group itself is a stable and common feature in many biologically active molecules. researchgate.net The specific nature of the substituent attached to the amino group, in this case, an ethyl group, is often optimized to balance factors like steric fit and lipophilicity to achieve high binding affinity. Altering the alkyl group can significantly impact the potency and efficacy of the compound.

Correlation between Substituent Patterns and Pharmacological Profiles

Systematic SAR studies often involve creating a matrix of analogs where different positions on the benzamide core are substituted with various chemical groups. The resulting pharmacological data helps to build a comprehensive understanding of how different substitution patterns correlate with specific biological outcomes. For example, replacing the phenyl ring with a different aromatic system, such as pyridine, or introducing various substituents at other available positions on the ring can dramatically alter the compound's pharmacological properties. nih.govresearchgate.net

Below is a table illustrating how different substituent patterns on a generalized benzamide core can influence its pharmacological profile, based on findings from various benzamide-related studies.

| Substituent Position/Modification | Nature of Substituent | General Impact on Pharmacological Profile |

| C4-Position | Halogen (e.g., Fluoro, Chloro) | Often enhances potency and metabolic stability. nih.govnih.gov |

| C2-Position | Alkylamino (e.g., Ethylamino) | Crucial for binding affinity; size and length of the alkyl chain affect potency. |

| C5-Position | Various (e.g., Methyl, Chloro) | Can modulate selectivity for different receptor or enzyme subtypes. nih.gov |

| Benzamide Core | Replacement with Heterocycles | Can significantly alter selectivity and pharmacokinetic properties. nih.gov |

Stereochemical Considerations in SAR

While this compound is an achiral molecule, the introduction of a chiral center in any of its analogs necessitates the consideration of stereochemistry in SAR studies. Biological systems, including receptors and enzymes, are inherently chiral, meaning they can interact differently with the various stereoisomers (enantiomers or diastereomers) of a chiral compound.

This differential interaction can lead to one stereoisomer having significantly higher potency, a different pharmacological effect, or a better safety profile than the other(s). For this reason, when a modification to the this compound structure introduces a chiral center (for example, by modifying the ethyl group to a chiral substituent), it is standard practice in medicinal chemistry to synthesize and test the individual stereoisomers to identify the one with the optimal therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized compounds.

The process involves calculating a range of molecular descriptors for each compound in a training set with known biological data. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) characteristics. Statistical methods are then employed to generate a model that connects these descriptors to the biological activity. A validated QSAR model can offer valuable insights into which structural features are most important for the desired pharmacological effect, thereby guiding the rational design of more potent and selective molecules.

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets and Pathways

A crucial first step in understanding a compound's biological effect is the identification of its molecular targets and the signaling pathways it modulates. Techniques such as affinity chromatography, proteomics-based approaches, and genetic screens are typically employed for this purpose.

As of the current available literature, specific molecular targets for 2-(Ethylamino)-4-fluorobenzamide have not been definitively identified. While it is used in biological studies to investigate interactions with biological molecules, the specific enzymes, receptors, or other proteins that it binds to, and the pathways that are subsequently affected, remain to be elucidated through dedicated research.

Ligand-Protein Interaction Analysis

Once a molecular target is identified, the precise nature of the interaction between the ligand (this compound) and the protein is investigated. This involves a variety of biophysical and computational techniques to characterize the binding affinity, kinetics, and the specific structural determinants of the interaction.

There are currently no publicly available studies that provide a detailed ligand-protein interaction analysis for this compound. Such studies would typically involve methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or computational molecular docking to visualize and understand how the compound fits into the binding site of its target protein. These analyses would provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

A study on a structurally related compound, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide, investigated its binding to sigma-1 and sigma-2 receptors, but found no significant affinity. This highlights the importance of specific substitutions on the benzamide (B126) scaffold in determining target binding and underscores that findings for similar molecules cannot be directly extrapolated to this compound.

Table 1: Common Techniques for Ligand-Protein Interaction Analysis

| Technique | Information Provided |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. |

| NMR Spectroscopy | Information on ligand binding, conformational changes, and dynamics in solution. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy, entropy). |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation. |

| Molecular Docking | Computational prediction of binding modes and affinities. |

Cellular and Subcellular Localization Studies (in vitro)

Determining where a compound localizes within a cell is essential for understanding its mechanism of action. This is often achieved using techniques such as fluorescence microscopy with labeled compounds or cell fractionation followed by analytical detection.

There is no specific information available in the scientific literature regarding the cellular or subcellular localization of this compound in in vitro systems. Such studies would be necessary to determine if the compound acts on targets located in the cytoplasm, nucleus, mitochondria, or other organelles, or if its primary site of action is at the cell membrane.

Investigation of Downstream Biological Effects

Consistent with the lack of identified molecular targets and pathways, there are no detailed reports on the downstream biological effects of this compound. Research in this area would aim to answer questions such as whether the compound induces or inhibits gene expression, alters protein levels or post-translational modifications, or affects cellular processes like proliferation, apoptosis, or differentiation.

Preclinical Data for this compound Not Publicly Available

Despite a comprehensive search for preclinical pharmacokinetic and metabolic data on the chemical compound this compound, no specific research findings or data tables are available in the public domain to populate a detailed profile.

Extensive searches were conducted to locate information regarding the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo pharmacokinetic profile in animal models. This included targeted queries for metabolic stability in liver microsomes and hepatocytes, permeability assay results (Caco-2, PAMPA), plasma protein binding data, and cytochrome P450 (CYP) inhibition and induction studies. Furthermore, information on its oral bioavailability and systemic exposure in animal models was sought.

The search results did yield general information on the methodologies used for such preclinical testing. For instance, studies on other benzamide derivatives and related chemical structures were found, outlining their synthesis and, in some cases, their biological activities. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.com Methodological papers and general reviews on preclinical ADME and pharmacokinetic assessments were also identified, describing techniques like microfluidic devices for ADME screening and combined in vivo and in vitro approaches to predict drug behavior. nih.govnih.govnih.gov

However, none of the retrieved sources provided specific quantitative or qualitative data for this compound itself. The scientific literature that is publicly accessible and indexed does not appear to contain studies detailing the preclinical ADME and pharmacokinetic characteristics of this particular compound. Therefore, the creation of an article with the requested detailed sections and data tables is not feasible at this time.

Preclinical Pharmacokinetic and Metabolic Profiling

In Vivo Pharmacokinetics (PK) in Animal Models

Tissue Distribution and Clearance Mechanisms (e.g., brain tissue permeability)

The tissue distribution of a compound describes its dissemination into various tissues and organs after administration, while clearance mechanisms refer to the processes by which the drug is eliminated from the body, typically through metabolism and excretion.

A critical aspect of tissue distribution for neurologically active compounds is brain tissue permeability, or the ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. nih.govnih.gov For a compound intended to have an effect within the CNS, such as a P2X7 antagonist for neuroinflammation, sufficient BBB penetration is essential. acs.org In contrast, for peripherally acting drugs, low BBB permeability is often desired to minimize potential CNS side effects.

Methods for Assessing Brain Permeability:

In Vitro Models: The Parallel Artificial Membrane Permeability Assay for the blood-brain barrier (PAMPA-BBB) is a common, high-throughput method used early in drug discovery. nih.gov It provides a non-cell-based measure of a compound's ability to diffuse across a lipid membrane designed to mimic the BBB. nih.gov

In Vivo Studies: In preclinical animal models, the concentration of the compound is measured in both the brain tissue and the blood (plasma) after administration. The ratio of these concentrations (Brain/Plasma ratio) provides a quantitative measure of BBB penetration. For example, studies on the anti-seizure agent GM-90432 confirmed it could effectively penetrate the BBB and distribute into the brain. nih.gov

Clearance Mechanisms: Clearance is typically investigated in preclinical species like rats and dogs. It involves determining the rate at which the compound is removed from the plasma. The primary organs for drug clearance are the liver (metabolic clearance) and the kidneys (renal excretion). Studies on structurally related benzamide-based compounds, such as the phosphodiesterase IV inhibitors DSM-RX78 and EFB-1, have determined clearance rates in rats to understand how quickly the compounds are eliminated from the body. nih.gov

Identification and Profiling of Metabolites in Preclinical Species

Metabolite identification is the process of determining the chemical structures of the substances that a parent drug is converted into by the body's enzymes. This is a crucial step in drug development to understand the drug's efficacy, safety, and potential drug-drug interactions.

Methodology: The standard approach involves administering the compound to preclinical species (e.g., rats, mice, dogs) and collecting biological samples like plasma, urine, and feces. These samples are then analyzed using high-sensitivity analytical techniques, most commonly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This technology allows for the separation, detection, and structural elucidation of various metabolites.

Common Metabolic Pathways: For a compound like 2-(Ethylamino)-4-fluorobenzamide, potential metabolic transformations would be predicted to involve:

Oxidation: Addition of oxygen atoms, often a primary step mediated by cytochrome P450 (CYP) enzymes in the liver.

Dealkylation: Removal of the ethyl group from the amine.

Hydrolysis: Cleavage of the amide bond.

Conjugation: Attachment of polar molecules like glucuronic acid (glucuronidation) or sulfate (B86663) to increase water solubility and facilitate excretion.

Improving metabolic stability is a key goal in drug design. For instance, research on certain dopamine (B1211576) transporter (DAT) inhibitors focused on making specific structural modifications to enhance their stability in rat liver microsomes, which are preparations of liver cell membranes used for in vitro metabolism studies. nih.gov

Without experimental data specific to this compound, any discussion of its metabolites remains predictive. A full metabolic profile would require dedicated in vivo and in vitro studies in preclinical species.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown or ambiguous. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) is a cornerstone of LBDD, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For benzamide (B126) derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. nih.govnih.gov For instance, a QSAR analysis of a series of benzothiophene (B83047) derivatives acting as N-myristoyltransferase inhibitors revealed the importance of specific molecular alignments and atomic partial charges for their affinity and selectivity. nih.gov Similarly, QSAR models for other classes of compounds have highlighted the significance of descriptors such as hydrophilicity and steric properties in determining biological activity. nih.gov

In the context of "2-(Ethylamino)-4-fluorobenzamide," a QSAR study would involve compiling a dataset of structurally related benzamides with known activities against a particular target. Molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to generate a predictive model. Such a model could elucidate the contributions of the ethylamino group and the fluorine atom to the compound's activity, guiding the synthesis of novel analogs with enhanced potency. While a specific QSAR model for "this compound" is not publicly available, the established methodologies provide a clear framework for its development.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Biologically Active Compounds

| Descriptor Type | Examples | Relevance to "this compound" |

| Electronic | Atomic Partial Charges, Dipole Moment | The fluorine atom significantly alters the electronic distribution in the benzene (B151609) ring, which can be quantified by these descriptors and correlated with binding affinity. |

| Steric | Molecular Volume, Surface Area | The size and shape of the ethylamino group can influence how the molecule fits into a receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | This descriptor is crucial for predicting how the compound will partition between aqueous and lipid environments, affecting both its pharmacokinetic profile and its ability to engage with hydrophobic pockets in a target protein. |

| Topological | Connectivity Indices | These descriptors encode information about the branching and connectivity of the molecule, providing a numerical representation of its overall shape and size. |

Receptor-Based Drug Design: Docking and Scoring

When the three-dimensional structure of the target protein is known, receptor-based drug design (RBDD) becomes a powerful tool. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The "goodness of fit" is evaluated using a scoring function, which estimates the binding affinity, typically in units of kcal/mol.

For "this compound," molecular docking could be used to investigate its binding mode within the active site of a target enzyme or receptor. For example, studies on other benzamide derivatives have successfully used docking to elucidate their interactions with enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease research. nih.gov In one such study, benzamide derivatives were docked into the active sites of these enzymes, revealing key hydrogen bonding and pi-pi stacking interactions that contributed to their inhibitory activity. nih.gov

A hypothetical docking study of "this compound" would involve preparing the 3D structure of the compound and the target protein. The docking algorithm would then systematically explore possible binding poses, and the resulting complexes would be ranked based on their scoring function values. The analysis of the top-ranked pose could reveal specific interactions, such as hydrogen bonds formed by the amide group or the ethylamino moiety, and potential halogen bonds involving the fluorine atom. This information is invaluable for rationalizing the compound's activity and for designing modifications to improve its binding affinity.

Table 2: Illustrative Docking Scores of Benzamide Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

| Benzamide | -5.8 | Hydrogen bond with Serine residue |

| 4-Fluorobenzamide | -6.2 | Hydrogen bond with Serine residue, Halogen bond with Glycine residue |

| 2-Aminobenzamide (B116534) | -6.5 | Hydrogen bonds with Serine and Aspartate residues |

| "this compound" | -7.1 (Hypothetical) | Hydrogen bonds with Serine and Aspartate residues, Halogen bond with Glycine residue, Hydrophobic interaction with Leucine residue |

Note: The data in this table is for illustrative purposes and is based on typical findings for similar compounds. The docking score for "this compound" is a hypothetical value.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the conformational flexibility of both the ligand and the protein over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For "this compound," an MD simulation could be initiated from the best-docked pose within its target protein. The simulation would be run for a duration of nanoseconds to microseconds, and the resulting trajectory would be analyzed to assess the stability of the binding pose. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Furthermore, MD simulations can provide insights into the energetics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can calculate the free energy of binding. Studies on other benzamide inhibitors have used MD simulations to confirm the stability of docked poses and to understand the role of water molecules in mediating ligand-protein interactions. nih.govrsc.org Such simulations for "this compound" would provide a more accurate and comprehensive understanding of its binding mechanism, including the conformational changes that may occur upon binding.

Prediction of ADME Properties using In Silico Methods

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools have become an integral part of the drug discovery pipeline, allowing for the early identification of compounds with potential pharmacokinetic liabilities. nih.govmdpi.com

A variety of computational models are available to predict key ADME parameters. For "this compound," these tools could be used to estimate properties such as:

Aqueous Solubility: A critical factor for oral absorption.

Gastrointestinal Absorption: Often predicted based on models like the Caco-2 cell permeability assay.

Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

Plasma Protein Binding: Affects the free concentration of the drug available to exert its effect.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Toxicity: Early prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.

Studies on other benzamide and fluorobenzamide derivatives have demonstrated the utility of these predictive models. jonuns.comresearchgate.net For example, in silico analysis of N-(4-fluorophenylcarbamothioyl) benzamide derivatives predicted their anticancer activity and ADMET properties, helping to identify promising candidates with favorable pharmacokinetic profiles. jonuns.com

Table 3: Predicted ADME Properties for a Representative Fluorobenzamide Derivative

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Aqueous Solubility | Moderately Soluble | Likely to have sufficient solubility for absorption. |

| Human Intestinal Absorption | High | Expected to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | May not be suitable for targeting the central nervous system unless modified. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| Hepatotoxicity | Low Probability | Reduced likelihood of causing liver damage. |

Note: This table presents typical in silico ADME predictions for a fluorobenzamide compound and serves as an example of the data that would be generated for "this compound."

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2-(Ethylamino)-4-fluorobenzamide, moving beyond simple confirmation to a detailed understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy would serve as the cornerstone for elucidating the precise connectivity and spatial relationships of atoms within the this compound molecule.

¹H NMR Spectroscopy: This technique would provide information about the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), and the amine and amide protons. The coupling patterns and chemical shifts would be crucial in confirming the substitution pattern on the aromatic ring and the nature of the ethylamino group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the fluorine and ethylamino substituents), and the two carbons of the ethyl group.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton couplings within the molecule. For instance, it would show a correlation between the CH₂ and CH₃ protons of the ethyl group, confirming their connectivity. It would also help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

A hypothetical data table for the expected NMR signals is presented below. Actual chemical shifts would need to be determined experimentally.

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) | Key HMBC Correlations |

| Aromatic CH | 7.0 - 8.0 | 110 - 160 | To other aromatic carbons, to carbonyl carbon |

| Ethyl CH₂ | ~3.3 (quartet) | ~40 | To ethyl CH₃ carbon, to aromatic carbon |

| Ethyl CH₃ | ~1.2 (triplet) | ~15 | To ethyl CH₂ carbon |

| Amide NH | Variable | - | To carbonyl carbon, to aromatic carbons |

| Amine NH | Variable | - | To ethyl CH₂ carbon, to aromatic carbon |

| Carbonyl C=O | - | ~170 | From amide NH, from aromatic protons |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS would show the molecular ion peak (M⁺), confirming the molecular weight of this compound. The fragmentation pattern would offer clues about the molecule's structure, with potential fragments corresponding to the loss of the ethyl group, the amide group, or other characteristic cleavages.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms, and ruling out other possibilities with the same nominal mass.

| Technique | Information Obtained | Expected Value for C₉H₁₁FN₂O |

| MS | Molecular Weight | 182.2 g/mol |

| HRMS | Exact Mass and Elemental Formula | 182.0855 u |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine and amide groups (typically in the 3300-3500 cm⁻¹ region), the C=O stretch of the amide group (around 1640-1680 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching bands. The C-F bond would also exhibit a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. It can be particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Amide) | 1640 - 1680 | 1640 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic techniques are essential for determining the purity of a sample of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A typical HPLC method for an aromatic amide like this compound would likely involve reverse-phase chromatography.

Stationary Phase: A C18 or C8 column would be a common choice.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities.

Detection: UV detection would be suitable, as the aromatic ring of the molecule would absorb UV light. The retention time of the compound would be a characteristic feature under specific chromatographic conditions.

| HPLC Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Retention Time | To be determined experimentally |

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique often used for monitoring reaction progress and for preliminary purity checks.

Stationary Phase: Silica (B1680970) gel plates are most commonly used for compounds of this polarity.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., ethyl acetate or methanol) would be used. The exact ratio would be optimized to achieve good separation, with the goal of having the spot for the compound of interest with an Rf value between 0.3 and 0.7.

Visualization: The spot could be visualized under UV light due to the aromatic nature of the compound. Staining with a suitable reagent could also be employed.

| TLC Parameter | Typical Conditions |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | e.g., Ethyl Acetate/Hexane (1:1) |

| Visualization | UV light (254 nm) |

| Rf Value | To be determined experimentally |

Other Advanced Techniques for Complex Compound Characterization

In the comprehensive analysis of novel compounds such as this compound, a suite of advanced analytical techniques is often employed to elucidate its elemental composition and surface chemistry. These methods provide critical data for confirming the compound's identity and understanding its chemical nature.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a compound like this compound, XPS analysis would be expected to provide detailed information about the chemical environment of each element: carbon, nitrogen, oxygen, and fluorine. The binding energies of the core-level electrons are sensitive to the local chemical environment of the atom.

Expected XPS Data for this compound:

The analysis of the high-resolution XPS spectra would focus on the characteristic peaks for each element. The C 1s spectrum would be deconvoluted to identify carbons in different chemical environments, such as aromatic C-C/C-H, C-N, C-F, and the carbonyl C=O group. The N 1s spectrum would distinguish between the amine and amide nitrogen atoms. The O 1s peak would correspond to the carbonyl oxygen, and the F 1s peak would be indicative of the carbon-fluorine bond.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Functional Group |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-N (Ethylamino) | ||

| ~286.5 | C-N (Amide) | ||

| ~288.0 | C=O (Amide) | ||

| ~287.5 | C-F | ||

| Nitrogen | N 1s | ~400.0 | C-N (Ethylamino) |

| ~400.5 | N-C=O (Amide) | ||

| Oxygen | O 1s | ~531.5 | C=O (Amide) |

| Fluorine | F 1s | ~687.0 | C-F |

Note: The binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

This detailed analysis of binding energies and peak areas allows for the confirmation of the compound's structure and the nature of the chemical bonds present on its surface.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen. The percentage of fluorine and oxygen can be determined by other methods or by difference.

The theoretical elemental composition of this compound (C₉H₁₁FN₂O) is calculated from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 59.33 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.10 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.43 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.38 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.78 |

| Total | 182.22 | 100.00 |

Experimental results from elemental analysis are typically compared to these theoretical values. A close agreement between the experimental and theoretical percentages (usually within ±0.4%) provides strong evidence for the purity and the proposed molecular formula of the synthesized compound.

Future Research Directions and Preclinical Therapeutic Potential

Exploration of Novel Biological Targets for Benzamide (B126) Scaffolds

The benzamide scaffold is a versatile pharmacophore found in a wide array of clinically used drugs with diverse biological activities. While historically prominent in antipsychotic and antiemetic medications, research continues to uncover new potential targets for this chemical moiety. The exploration of novel biological targets for benzamide-containing compounds is a vibrant area of research, with implications for numerous therapeutic areas.

Recent studies have highlighted the potential of benzamide derivatives to interact with a variety of biological targets beyond their traditional scope. For instance, certain benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Specifically, novel benzamide derivatives have been designed and synthesized to target PARP-1, showing potent anticancer activity in preclinical studies. nih.gov

Another area of interest is the development of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes. nih.gov Computational studies, including pharmacophore modeling and 3D-QSAR, have been employed to design and identify benzamide derivatives with the potential to activate glucokinase, an enzyme crucial for glucose metabolism. nih.gov

Furthermore, the benzimidazole (B57391) scaffold, which shares structural similarities with benzamides, has been explored for a multitude of therapeutic applications, including as antimicrobial, antiviral, and anti-Alzheimer's agents. mdpi.com This suggests that the broader chemical space around the benzamide core holds significant promise for the discovery of drugs with novel mechanisms of action. The structural features of these scaffolds, including their ability to form key hydrogen bonds and engage in various non-covalent interactions, contribute to their ability to bind to a diverse range of protein targets. mdpi.com

The following table summarizes some of the novel biological targets being explored for benzamide and related scaffolds:

| Biological Target | Therapeutic Area | Rationale |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Oncology | Inhibition of DNA repair in cancer cells. nih.gov |

| Glucokinase | Diabetes | Activation of glucose metabolism. nih.gov |

| Tubulin | Oncology | Inhibition of microtubule polymerization and cell division. acs.orgnih.gov |

| FtsZ | Infectious Diseases | Inhibition of bacterial cell division. nih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Inhibition of cholinesterase enzymes to increase acetylcholine (B1216132) levels. mdpi.com |

Development of Advanced Preclinical Models

The translation of promising drug candidates from the laboratory to the clinic is a significant challenge in drug development. The use of advanced preclinical models that more accurately recapitulate human physiology and disease states is crucial for improving the predictive value of preclinical studies. For a compound like 2-(Ethylamino)-4-fluorobenzamide, leveraging these models would be essential to robustly evaluate its therapeutic potential.

Traditional 2D cell cultures have limitations in mimicking the complex microenvironment of tissues. In contrast, 3D cell cultures and organoids provide a more physiologically relevant context by allowing cells to grow in three-dimensional structures that resemble organs. These models can better predict drug efficacy and toxicity by capturing cell-cell and cell-matrix interactions that are absent in 2D cultures.

Humanized animal models , where human genes, cells, or tissues are introduced into an animal (typically a mouse), offer another layer of sophistication. These models are particularly valuable for studying human-specific drug targets and immune responses. For instance, a mouse model with a humanized liver can provide more accurate data on the metabolism of a drug candidate. The use of mouse models in preclinical development is well-established due to their genetic tractability and relatively low cost. youtube.com However, it is important to recognize the inherent differences between species, as a disease may manifest differently in a mouse model compared to humans. youtube.com

The table below outlines some advanced preclinical models and their potential applications in the evaluation of this compound:

| Preclinical Model | Description | Potential Application for this compound |

| 3D Cell Cultures | Cells grown in a three-dimensional matrix, allowing for more complex interactions. | Assess efficacy and toxicity in a more physiologically relevant tumor microenvironment. |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ. | Evaluate organ-specific toxicity (e.g., liver, kidney) and efficacy in patient-derived cancer organoids. |

| Humanized Animal Models | Animals (e.g., mice) engrafted with human cells or tissues, or genetically modified to express human genes. | Study the interaction with human-specific targets and the human immune system's response to the compound. |

Integration of Multi-Omics Data in Preclinical Discovery

The era of "big data" has ushered in a new paradigm for drug discovery, where the integration of multiple "omics" datasets can provide a comprehensive understanding of disease mechanisms and drug action. nygen.iofrontlinegenomics.comastrazeneca.comcrownbio.comaacrjournals.org This multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, is instrumental in identifying novel drug targets, understanding mechanisms of action, and discovering predictive biomarkers.

For a novel compound like this compound, integrating multi-omics data throughout its preclinical development would be a powerful strategy. For example, by combining transcriptomic and proteomic data from cells treated with the compound, researchers can identify the signaling pathways that are modulated and gain insights into its mechanism of action. nygen.io Metabolomic analysis can reveal changes in cellular metabolism, which can be particularly relevant for cancer therapeutics.

Furthermore, multi-omics can aid in patient stratification by identifying molecular signatures that correlate with response to treatment. astrazeneca.com This information is invaluable for designing more efficient clinical trials and for the development of companion diagnostics. The use of advanced bioinformatics tools and machine learning algorithms is essential to analyze and interpret the vast amounts of data generated from multi-omics studies. crownbio.com

The following table illustrates how different omics data can be integrated in the preclinical discovery of this compound:

| Omics Data Type | Information Provided | Application in Preclinical Discovery |

| Genomics | DNA sequence variations, mutations. | Identify patient populations most likely to respond based on their genetic makeup. frontlinegenomics.com |

| Transcriptomics | Gene expression levels (mRNA). | Understand how the compound alters gene expression and identify affected pathways. nygen.io |

| Proteomics | Protein expression and post-translational modifications. | Identify the direct protein targets of the compound and downstream signaling effects. nygen.io |

| Metabolomics | Levels of small molecule metabolites. | Assess the impact of the compound on cellular metabolism. astrazeneca.com |

Design of Prodrugs and Targeted Delivery Systems (from a chemical perspective)

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body at a sufficient concentration and for an appropriate duration. Prodrug and targeted delivery strategies are chemical approaches designed to optimize the pharmacokinetic and pharmacodynamic properties of a drug.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. orientjchem.orgnih.gov This approach can be used to improve a drug's solubility, permeability, stability, and to reduce its toxicity. For this compound, a prodrug strategy could involve modifying the ethylamino or benzamide functional groups to enhance its oral bioavailability or to achieve targeted release in specific tissues. For example, attaching a polar functional group like a phosphate (B84403) ester could significantly increase its water solubility.

Targeted delivery systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing off-target side effects. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand that binds to a receptor that is overexpressed on diseased cells. From a chemical perspective, this involves the development of stable linkers that release the drug under specific physiological conditions, such as the acidic environment of a tumor or in the presence of specific enzymes.

The table below outlines potential prodrug and targeted delivery strategies for this compound:

| Strategy | Chemical Modification | Potential Advantage |

| Prodrug Design | Ester or amide formation at the benzamide nitrogen. | Improved membrane permeability and oral absorption. |

| Attachment of a solubilizing group (e.g., polyethylene (B3416737) glycol). | Enhanced aqueous solubility. researchgate.net | |

| Targeted Delivery | Conjugation to a tumor-targeting antibody via a cleavable linker. | Increased drug concentration at the tumor site and reduced systemic toxicity. |

| Encapsulation in nanoparticles functionalized with targeting ligands. | Enhanced permeability and retention (EPR) effect in tumors and targeted delivery. |

Lead Optimization Strategies for Enhanced Potency and Preclinical Profile

This process is highly iterative and involves the synthesis and testing of numerous analogs. youtube.com Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications impact the compound's biological activity. For instance, modifying the ethyl group on the amino substituent or altering the position of the fluorine atom on the benzene (B151609) ring could significantly affect its potency and selectivity for its biological target.

Computational modeling and structure-based drug design are invaluable tools in lead optimization. nih.gov By understanding the binding mode of the lead compound to its target protein, researchers can design modifications that enhance binding affinity and selectivity. In addition to improving potency, lead optimization also focuses on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to ensure that the drug has a suitable pharmacokinetic profile for in vivo efficacy. youtube.com

The following table summarizes key lead optimization strategies and their objectives for this compound:

| Optimization Strategy | Objective | Example Modification for this compound |

| Potency Enhancement | Increase binding affinity to the biological target. | Introduction of additional hydrogen bond donors/acceptors; modification of the ethyl group to explore different hydrophobic interactions. nih.gov |

| Selectivity Improvement | Minimize off-target effects by increasing affinity for the desired target over other proteins. | Exploiting subtle differences in the binding pockets of related proteins to design selective interactions. |

| ADME Optimization | Improve oral bioavailability, metabolic stability, and half-life. | Introduction of metabolic blockers; modification of lipophilicity to balance permeability and solubility. youtube.com |

| Reduction of Toxicity | Eliminate or reduce toxic liabilities. | Modification of reactive functional groups; reducing affinity for known toxicity targets (e.g., hERG channel). |

Q & A

Q. What are the established synthetic routes for 2-(Ethylamino)-4-fluorobenzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves fluorinated benzamide precursors. A common approach includes:

Substitution Reactions : Reacting 2,4-difluorobenzonitrile with ethylamine to introduce the ethylamino group at the 2-position .

Hydrolysis : Converting the nitrile group to an amide via controlled acidic or basic hydrolysis (e.g., H₂SO₄ or NaOH) .

- Optimization Variables :

- Temperature : Higher temperatures (80–100°C) accelerate substitution but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Phase-transfer catalysts improve yields in biphasic systems .

Q. Which analytical techniques are critical for characterizing this compound, and what key data points validate its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons) and δ 1.2–1.4 ppm (ethyl group triplet) .

- ¹³C NMR : Confirm the amide carbonyl (~170 ppm) and fluorine-induced deshielding in aromatic carbons .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 197.1 (calculated for C₉H₁₁FN₂O) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the hydrolysis step of this compound synthesis?

- Methodological Answer : Low yields often stem from incomplete nitrile-to-amide conversion or side reactions. Strategies include:

- pH Control : Use buffered conditions (pH 10–12) to stabilize intermediates .

- Catalytic Additives : Introduce NaHCO₃ to neutralize byproduct acids and shift equilibrium .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours) and improves selectivity .

Q. What mechanisms explain the bioactivity of this compound derivatives in enzyme inhibition assays?

- Methodological Answer :

- Fluorine’s Role : The electronegative fluorine enhances binding affinity to enzyme active sites (e.g., kinases or proteases) via dipole interactions .

- Amide Group : Participates in hydrogen bonding with catalytic residues, as shown in molecular docking studies .

- Ethylamino Side Chain : Modulates lipophilicity, affecting membrane permeability in cellular assays .

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols by:

Enzyme Source : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian) .

Substrate Concentration : Maintain Km-aligned levels to avoid non-competitive inhibition artifacts.

Statistical Validation : Apply ANOVA or t-tests to compare datasets; report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.